N-cyclobutyl-3-(methylsulfanyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-cyclobutyl-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-6-10(8-11)12-9-4-2-5-9/h3,6-9,12H,2,4-5H2,1H3 |
InChI Key |
APTWNPNZCJOWCH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclobutyl 3 Methylsulfanyl Aniline and Analogous Structures
Strategies for N-Alkylation of Aniline (B41778) Derivatives
The introduction of an N-cyclobutyl group to aniline and its derivatives is a key step in the synthesis of the target compound. Several methodologies can be employed for this transformation, each with its own set of advantages and reaction conditions.
Reductive Alkylation Approaches for N-Cyclobutyl Formation
Reductive amination, also known as reductive alkylation, is a widely used method for forming carbon-nitrogen bonds. sigmaaldrich.com This process involves the reaction of an amine with a carbonyl compound, in this case, an aniline derivative with cyclobutanone, to form an intermediate imine or enamine, which is then reduced in situ to the desired N-cyclobutyl aniline. wikipedia.org The reaction is typically carried out in a one-pot procedure under mild conditions. wikipedia.org
The mechanism begins with the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an iminium ion, which is subsequently reduced by a hydride-donating reagent. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and tolerance of various functional groups. harvard.edusciencemadness.org Microwave-assisted protocols have also been developed to accelerate the reaction and improve efficiency. researchgate.net
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Product | Yield |
| Cyclobutanone | 3-(methylsulfanyl)aniline | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | N-cyclobutyl-3-(methylsulfanyl)aniline | Good |
| Ketones (general) | Anilines | NaBH(OAc)₃ | Dichloroethane | Microwave, 140°C, 10 min | N-alkylated anilines | 64-95% researchgate.net |
| Aldehydes | Primary Amines | NaBH₄ | Methanol | Stepwise | N-alkylated anilines | High harvard.edu |
Nucleophilic Substitution Reactions in Aniline Derivatization
Nucleophilic substitution provides a direct route to N-alkylation by reacting an aniline derivative with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. This reaction is typically performed in the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity. nih.gov
Various catalytic systems have been developed to facilitate this transformation and improve selectivity for mono-alkylation over di-alkylation. These include the use of micellar catalysis to enhance reaction rates and yields in aqueous systems. nih.gov Transition metal catalysts, such as those based on copper, cobalt, iridium, and ruthenium, have also been shown to be effective for the N-alkylation of anilines with alcohols, which can be an alternative to alkyl halides. researchgate.netnih.govrsc.org
| Aniline Derivative | Alkylating Agent | Catalyst/Promoter | Solvent | Conditions | Product |
| Aniline | 1-Bromobutane | Sodium Dodecyl Sulfate (SDS) | Water | - | N-butylaniline nih.gov |
| Aniline | Benzyl alcohol | Cobalt-based MOF | - | - | N-benzylaniline rsc.org |
| Aniline Derivatives | Benzyl Alcohols | NHC-Ir(III) Complex | Solvent-free | 120 °C | N-benzyl amines nih.gov |
Radical-Mediated Alkylation of Aniline Derivatives
Radical-mediated approaches offer an alternative pathway for the formation of the N-cyclobutyl group. A notable example is the direct α-C–H cyclobutylation of aniline derivatives using a photoredox-catalyzed reaction. nih.govnih.gov This method involves the generation of an aminoalkyl radical intermediate through a photoredox mechanism, which then adds to a bicyclobutane derivative to yield the α-cyclobutyl N-alkylaniline product. nih.govnih.gov This process is characterized by its mild, redox- and proton-neutral conditions. nih.govnih.gov
The reaction is typically catalyzed by an iridium-based photocatalyst and is effective for a range of substituted arylamine derivatives, particularly those that are electron-deficient. nih.govscispace.com
| Aniline Derivative | Cyclobutyl Source | Photocatalyst | Solvent | Conditions | Product | Yield |
| N-Arylpyrrolidines | Bicyclo[1.1.0]butane (BCB) derivative | Iridium complex | - | Visible light | α-cyclobutyl N-arylpyrrolidines | 57-90% nih.govscispace.com |
| N,N-dimethylanilines | BCB derivative | Iridium complex | - | Visible light | α-cyclobutyl N,N-dimethylanilines | 46-65% nih.govscispace.com |
Stereoselective N-Alkylation Methodologies for Chiral Anilines
For the synthesis of chiral N-cyclobutyl aniline derivatives, stereoselective methods are required. Asymmetric reductive amination is a powerful tool for achieving this, employing either biocatalysts or chiral transition metal catalysts. wikipedia.orgresearchgate.net Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. nih.govresearchgate.net
Transition-metal-catalyzed asymmetric reductive amination often utilizes chiral ligands in combination with metals like ruthenium, rhodium, or iridium to induce enantioselectivity in the reduction of the imine intermediate. nih.govliv.ac.uk The development of these catalytic systems has allowed for the synthesis of a wide range of chiral amines from readily available ketones and anilines. researchgate.net
| Ketone | Amine | Catalyst | Conditions | Product | Enantiomeric Excess (ee) |
| 4-phenyl-2-butanone | Methylamine | (S)-IRED from Streptomyces sp. | - | - | Chiral amine |
| Various Ketones | Aromatic Amines | Chiral Iridium Catalyst with Chiral Phosphate | 5 bar H₂, 35 °C | Chiral amines | up to 96% liv.ac.uk |
Incorporation of the Methylsulfanyl Moiety
The introduction of the methylsulfanyl (-SMe) group onto the aniline ring is another crucial aspect of the synthesis of this compound.
Formation of Aryl-Sulfur Bonds in Substituted Anilines
Several methods exist for the formation of aryl-sulfur bonds in aniline derivatives. One approach involves the synthesis of 3-(methylthio)aniline (B157570), which can then be subjected to N-alkylation. The synthesis of 3-(methylthio)aniline itself can be achieved through various routes. One documented method involves the oxidation of 3-aminothioanisole. chemicalbook.com Another strategy involves the reaction of a disulfide-containing aniline with a reducing agent, followed by methylation. acs.orgresearchgate.net
Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide a method for the N-methylation of anilines using methylboronic acid, and similar principles can be applied to S-methylation. organic-chemistry.orgnih.gov More direct methods for introducing a methylthio group can involve the reaction of an aniline derivative with a sulfur-containing electrophile. The synthesis of disulfide-containing anilines has been reported through the alkylbromination of a substituted nitrobenzene, followed by disulfide bond formation and subsequent reduction of the nitro group. acs.org
| Starting Material | Reagents | Product |
| 3-Aminothioanisole | Na₂WO₄, H₂O₂, Acetic Acid | 3-(Methylsulfonyl)aniline chemicalbook.com |
| 1,2-dimethyl-3-nitrobenzene | Alkylbromination, Thioesterification, Reduction | 1,4-dihydrobenzo[d] nih.govscispace.comdithiin-5-ylamine acs.orgresearchgate.net |
| Anilines | Methylboronic acid, Cu(OAc)₂ | N-Methylanilines organic-chemistry.orgnih.gov |
Chemical Reactivity and Mechanistic Organic Chemistry of N Cyclobutyl 3 Methylsulfanyl Aniline
Reactivity Profiles of the Aniline (B41778) Nitrogen Center
The nitrogen atom of the secondary aniline in N-cyclobutyl-3-(methylsulfanyl)aniline is a nucleophilic center, readily participating in reactions that form new bonds to nitrogen.
N-Acylation Reactions
The secondary amine functionality of this compound is susceptible to acylation, a common transformation for anilines. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base. The base serves to neutralize the acidic byproduct, such as HCl, and drive the reaction to completion. ncert.nic.in The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
A typical N-acylation reaction can be represented by the following general scheme:
General N-Acylation Reaction
The resulting products are N-acyl-N-cyclobutyl-3-(methylsulfanyl)anilines, which are amides. The reactivity of the aniline in acylation can be influenced by the electronic nature of the substituents on the aromatic ring. The methylsulfanyl group at the meta position has a mild electron-donating effect through resonance and an electron-withdrawing inductive effect.
| Reactant | Acylating Agent | Base | Product |
| This compound | Acetyl chloride | Pyridine | N-acetyl-N-cyclobutyl-3-(methylsulfanyl)aniline |
| This compound | Benzoyl chloride | Triethylamine | N-benzoyl-N-cyclobutyl-3-(methylsulfanyl)aniline |
| This compound | Acetic anhydride | Sodium acetate | N-acetyl-N-cyclobutyl-3-(methylsulfanyl)aniline |
Further N-Alkylation Transformations
As a secondary amine, this compound can undergo further alkylation to form a tertiary amine. This reaction, known as N-alkylation, typically involves an alkyl halide as the alkylating agent. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
The major challenge in the N-alkylation of secondary amines is preventing over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. psu.edu Careful control of reaction conditions, such as stoichiometry and the choice of base, is crucial to achieve selective mono-alkylation.
General N-Alkylation Reaction
| Reactant | Alkylating Agent | Product |
| This compound | Methyl iodide | N-cyclobutyl-N-methyl-3-(methylsulfanyl)aniline |
| This compound | Ethyl bromide | N-cyclobutyl-N-ethyl-3-(methylsulfanyl)aniline |
| This compound | Benzyl chloride | N-benzyl-N-cyclobutyl-3-(methylsulfanyl)aniline |
Transformations Involving the Methylsulfanyl Group
The sulfur atom of the methylsulfanyl group is also a reactive center, capable of undergoing oxidation and desulfurization reactions.
Oxidation Reactions of the Thioether Moiety
The thioether group (-S-CH₃) in this compound can be oxidized to a sulfoxide (B87167) and further to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and metal-based oxidants. acsgcipr.orgresearchgate.net The oxidation state of the sulfur atom determines the product.
Selective oxidation to the sulfoxide can be achieved by using a stoichiometric amount of the oxidizing agent under controlled temperature conditions. organic-chemistry.org The use of excess oxidant and/or harsher conditions will typically lead to the formation of the sulfone.
Oxidation of the Thioether Group
| Starting Material | Oxidizing Agent (Equivalents) | Product |
| This compound | H₂O₂ (1 eq) | N-cyclobutyl-3-(methylsulfinyl)aniline |
| This compound | m-CPBA (1 eq) | N-cyclobutyl-3-(methylsulfinyl)aniline |
| This compound | H₂O₂ (>2 eq) | N-cyclobutyl-3-(methylsulfonyl)aniline |
Desulfurization Reactions to Yield De-sulfurated Analogues
The methylsulfanyl group can be removed from the aromatic ring through a desulfurization reaction. This process typically involves a reducing agent, such as Raney nickel, which is a common reagent for the hydrogenolysis of carbon-sulfur bonds. organic-chemistry.org The reaction results in the formation of the corresponding desulfurated aniline, N-cyclobutylaniline.
Desulfurization can be a useful synthetic strategy to introduce a substituent that can be later removed.
Desulfurization Reaction
| Reactant | Reagent | Product |
| This compound | Raney Nickel | N-cyclobutylaniline |
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents: the N-cyclobutylamino group and the methylsulfanyl group.
The N-cyclobutylamino group is a strong activating group and is ortho, para-directing. byjus.com The methylsulfanyl group is a moderately activating group and is also ortho, para-directing. In this compound, the methylsulfanyl group is at the meta position relative to the amino group. The directing effects of both groups will influence the regioselectivity of electrophilic substitution.
The powerful ortho, para-directing effect of the amino group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The methylsulfanyl group at position 3 will sterically hinder attack at position 2 and electronically influence the reactivity of the other positions. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6.
Directing Effects in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
| Bromination | Br₂/FeBr₃ | 4-Bromo-N-cyclobutyl-3-(methylsulfanyl)aniline and 6-Bromo-N-cyclobutyl-3-(methylsulfanyl)aniline |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-N-cyclobutyl-3-(methylsulfanyl)aniline and 6-Nitro-N-cyclobutyl-3-(methylsulfanyl)aniline |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-N-cyclobutyl-3-(methylsulfanyl)aniline |
It is important to note that under strongly acidic conditions, such as those used for nitration, the aniline nitrogen can be protonated to form an anilinium ion (-NH₂⁺-cyclobutyl). This anilinium group is a deactivating, meta-directing group, which would alter the expected substitution pattern.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic effects of its three substituents: the N-cyclobutyl group, the methylsulfanyl group, and the aniline nitrogen atom to which they are attached. The amino group (-NH-cyclobutyl) is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its strong electron-donating resonance effect. byjus.comlumenlearning.comnumberanalytics.com This effect significantly increases the nucleophilicity of the aromatic ring at positions 2, 4, and 6. byjus.com
Conversely, the methylsulfanyl (-SMe) group at the meta position (C3) exerts a more complex influence. While it deactivates the ring towards electrophilic attack through an inductive electron-withdrawing effect, it also possesses a lone pair on the sulfur atom that can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to itself (C2, C4, and C6). libretexts.org
The interplay of these directing effects determines the final substitution pattern. The powerful activating and ortho, para-directing nature of the amino group is the dominant influence. byjus.com Therefore, electrophilic attack is strongly favored at the positions ortho and para to the N-cyclobutylamino group. The potential sites for substitution are C2, C4, and C6. Steric hindrance from the adjacent N-cyclobutyl and methylsulfanyl groups may disfavor substitution at the C2 position. The C6 position is ortho to the activating amino group and meta to the deactivating methylsulfanyl group. The C4 position is para to the activating amino group and ortho to the deactivating methylsulfanyl group. The precise ratio of ortho (C2, C6) to para (C4) substitution would depend on the specific electrophile and reaction conditions, with larger electrophiles favoring the less sterically hindered para position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Influence of N-Cyclobutylamino Group (Activating) | Influence of Methylsulfanyl Group (Deactivating) | Predicted Reactivity |
|---|---|---|---|
| C2 | Ortho (Strongly Activating) | Ortho (Directing) | Favorable, but potential steric hindrance |
| C4 | Para (Strongly Activating) | Ortho (Directing) | Highly Favorable |
| C5 | Meta (Deactivating) | Meta (Strongly Deactivating) | Unfavorable |
| C6 | Ortho (Strongly Activating) | Para (Directing) | Favorable |
Cross-Coupling Reactions (e.g., Borylation of Anilines)
This compound is a viable substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Palladium-catalyzed systems, often employing N-heterocyclic carbene (NHC) ligands, are highly effective for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination involving aniline derivatives. nih.govacs.orgorganic-chemistry.org
A particularly relevant transformation is the iridium-catalyzed C-H borylation, which installs a boronate ester group onto the aromatic ring. This functional group serves as a versatile handle for subsequent cross-coupling reactions. For N-substituted anilines, this reaction often exhibits high regioselectivity for the ortho position. mdpi.comnih.gov The mechanism is believed to involve the initial N-borylation of the aniline to form an N-Bpin intermediate (where Bpin is pinacolborane). mdpi.comnih.gov This intermediate then directs the iridium catalyst to an adjacent ortho C-H bond, facilitating its borylation. mdpi.comnih.gov The use of smaller diboron (B99234) reagents, such as those derived from ethylene (B1197577) glycol (B₂eg₂), has been shown to enhance ortho-selectivity compared to the more common bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov For this compound, the primary sites for directed borylation would be the C-H bonds at the C2 and C6 positions.
Table 2: Representative Conditions for Directed C-H Borylation of Anilines
| Catalyst System | Boron Source | Ligand | Regioselectivity | Reference |
|---|---|---|---|---|
| [Ir(OMe)(COD)]₂ | HBpin | tmphen | Ortho | mdpi.com |
| [Ir(OMe)(COD)]₂ | B₂eg₂ | dtbpy | High Ortho | nih.gov |
| Rhodium-based | Diborons | Silica-supported phosphine | Ortho | acs.org |
| Iridium-based | Diborons | 2-aminopyridine | Ortho | acs.org |
Mechanistic Investigations of Key Transformations
Radical intermediates, particularly aniline radical cations, play a crucial role in many transformations of aniline derivatives. researchgate.netbeilstein-journals.org These species can be generated through single-electron transfer (SET) processes, often initiated by photoredox catalysts under visible light irradiation. researchgate.netresearchgate.netnih.gov Once formed, the this compound radical cation could undergo several reaction pathways.
Visible-light photoredox catalysis enables the generation of sulfonyl radicals from sulfinate salts, which can then react with aniline derivatives to form sulfonylanilines. researchgate.netresearchgate.net Similarly, radical difluoroalkylation of anilines can be achieved through the photoexcitation of an electron donor-acceptor (EDA) complex formed between the aniline and a fluorinated radical precursor. acs.org In these mechanisms, the aniline acts as the electron donor to initiate the catalytic cycle, forming a radical cation intermediate. beilstein-journals.orgacs.org This intermediate can then couple with another radical species. acs.org The stability and reactivity of the aniline radical cation are key to the success of these transformations. acs.orgtandfonline.com
Table 3: Common Methods for Generating Radical Intermediates from Anilines
| Method | Reagents/Conditions | Intermediate Species | Application | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Ir or Ru photocatalyst, visible light | Aniline radical cation | C-S, C-C bond formation | nih.govresearchgate.net |
| EDA Complex Formation | Electron-acceptor reagent, visible light | Aniline radical cation | C-C bond formation | acs.orgnih.gov |
| Chemical Oxidation | Oxidizing agent (e.g., persulfate) | Aniline radical cation | Sulfonylation | researchgate.net |
| Electrochemical | Anodic oxidation | Aniline radical cation | Dimerization, coupling | researchgate.net |
Analysis of Transition State Structures and Reaction Coordinates
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the mechanisms of reactions involving aniline derivatives. mdpi.comresearchgate.netacs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be mapped out. tandfonline.commdpi.com This allows for the elucidation of reaction coordinates and the identification of the lowest-energy pathways.
For electrophilic aromatic substitution, DFT calculations can predict the relative activation energies for attack at the different positions (ortho, meta, para) of this compound, thereby rationalizing the observed regioselectivity. nih.gov Similarly, in iridium-catalyzed C-H borylation, computational studies have been instrumental in understanding the role of non-covalent interactions, such as N–H···O hydrogen bonding between the N-borylated aniline intermediate and ligands on the iridium catalyst, in lowering the energy of the ortho-borylation transition state. nih.gov Such analyses can quantify how steric and electronic factors, like those presented by the cyclobutyl and methylsulfanyl groups, influence the geometry and energy of transition states. researchgate.netafit.edunih.gov
The direct observation and characterization of short-lived reaction intermediates are essential for confirming proposed reaction mechanisms. For reactions involving this compound, a key intermediate would be the corresponding aniline radical cation. These species are often highly reactive but can be studied using techniques like laser flash photolysis, which allows for their generation and spectroscopic observation on very short timescales. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is another critical technique used to detect and characterize radical species, providing information about the delocalization of the unpaired electron. researchgate.net
In some cases, stable aniline radical cation salts can be isolated and characterized by X-ray crystallography, providing unequivocal structural proof. researchgate.net For non-radical pathways, intermediates in cross-coupling reactions, such as palladium(II) complexes, can be synthesized and studied. Well-defined palladium(II)-NHC precatalysts bearing aniline ligands have been isolated and characterized, providing insight into the active catalytic species in Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.govacs.orgorganic-chemistry.org Trapping experiments, where a reagent is added to intercept a proposed intermediate, can also provide indirect evidence for its existence in a reaction pathway.
Theoretical and Computational Chemistry Studies on N Cyclobutyl 3 Methylsulfanyl Aniline
Application of Quantum Chemical Calculation Methodologies (DFT, ab initio)
Quantum chemical calculations are central to modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule, thereby providing insights into its electronic structure and properties. The two primary families of methods used for such studies are ab initio and Density Functional Theory (DFT).
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational approximation, while more sophisticated post-HF methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory offer higher accuracy by incorporating electron correlation. For a molecule like N-cyclobutyl-3-(methylsulfanyl)aniline, ab initio calculations can provide benchmark data for its geometric and electronic properties.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used in conjunction with basis sets like 6-311G(d,p) to perform calculations on organic molecules. researchgate.net These methods are well-suited for studying the properties of this compound, including its optimized geometry, vibrational frequencies, and electronic characteristics.
The selection of the computational method and basis set is crucial for obtaining reliable results. For instance, a study on similar aniline (B41778) derivatives might compare results from different levels of theory to validate the findings. researchgate.net The computational study of this compound would likely involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.
Molecular Geometry and Conformation Analysis
The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Computational methods can predict bond lengths, bond angles, and dihedral angles with high accuracy.
The geometry of the aniline ring is expected to be largely planar, though the nitrogen atom of the amino group may exhibit some pyramidalization. The orientation of the cyclobutyl and methylsulfanyl groups relative to the aniline ring is of particular interest. Conformation analysis, often performed by systematically rotating key dihedral angles and calculating the corresponding energy, can identify the most stable conformers. For this compound, this would involve exploring the rotational barriers around the C-N bond connecting the cyclobutyl group to the aniline ring and the C-S bond of the methylsulfanyl group.
A potential energy surface scan can be performed to identify local and global energy minima, providing a detailed picture of the molecule's conformational landscape. The relative energies of different conformers can then be used to determine their populations at a given temperature.
Below is an illustrative table of the kind of data that would be generated for the key geometric parameters of the most stable conformer of this compound, as predicted by DFT calculations.
| Parameter | Predicted Value (Illustrative) |
| C-N (aniline-cyclobutyl) bond length | 1.40 Å |
| C-S (aniline-methylsulfanyl) bond length | 1.78 Å |
| C-N-C bond angle (cyclobutyl-N-aniline) | 125° |
| C-S-C bond angle (aniline-S-methyl) | 105° |
| Aniline ring C-C bond lengths | ~1.39 - 1.41 Å |
| Cyclobutyl ring C-C bond lengths | ~1.55 Å |
Electronic Structure Analysis
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Computational methods provide several ways to analyze the electronic structure of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen and sulfur atoms, which possess lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring. The energies of these orbitals can be calculated using DFT, and their spatial distribution can be visualized to identify reactive sites.
An illustrative data table for the FMOs of this compound is presented below.
| Parameter | Predicted Value (Illustrative) |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential. This analysis provides a qualitative prediction of how the molecule will interact with other charged or polar species.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a proposed reaction pathway.
For example, the mechanism of electrophilic substitution on the aniline ring could be investigated. The positions ortho and para to the amino group are typically activated towards electrophilic attack. However, the presence and position of the cyclobutyl and methylsulfanyl groups will influence the regioselectivity. Computational modeling can help to determine which position is most favorable for substitution by comparing the activation energies for attack at different sites.
Prediction of Spectroscopic Parameters for this compound
Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure.
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict its IR spectrum. Specific peaks corresponding to N-H stretching, C-H stretching of the aromatic and cyclobutyl rings, and C-S stretching can be identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. These theoretical chemical shifts can be a powerful tool in the structural elucidation of this compound and its derivatives.
UV-Vis Spectroscopy: Electronic transitions, which are responsible for the absorption of ultraviolet and visible light, can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths (λmax) and can provide insight into the electronic structure of the molecule. nih.gov
An illustrative table of predicted spectroscopic data is provided below.
| Spectroscopic Parameter | Predicted Value (Illustrative) |
| N-H Stretch (IR) | ~3400 cm⁻¹ |
| Aromatic C-H Stretch (IR) | ~3050 cm⁻¹ |
| ¹H NMR (N-H proton) | ~4.5 ppm |
| ¹³C NMR (C-N carbon) | ~145 ppm |
| λmax (UV-Vis) | ~290 nm |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, the precise connectivity of atoms can be established.
While direct experimental data for N-cyclobutyl-3-(methylsulfanyl)aniline is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the known spectral data of its constituent parts: aniline (B41778), thioanisole, and cyclobutylamine. rsc.orgnih.govchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclobutyl protons, the N-H proton, and the methylsulfanyl protons.
Aromatic Region (δ 6.5-7.2 ppm): The benzene (B151609) ring is 1,3-disubstituted, which will give rise to a complex splitting pattern. The N-cyclobutyl group is an activating, ortho-para directing group, while the methylsulfanyl group is also ortho-para directing. researchgate.net This substitution pattern would lead to four distinct aromatic proton signals. Their approximate chemical shifts would be influenced by the combined electronic effects of both substituents.
N-H Proton (δ ~3.6-4.5 ppm): The signal for the secondary amine proton is expected to be a broad singlet, though it may show coupling to the adjacent methine proton of the cyclobutyl group. Its chemical shift is highly dependent on solvent, concentration, and temperature. chemistryconnected.com
Cyclobutyl Protons (δ 1.6-2.4 ppm and δ ~3.9 ppm): The single methine proton attached to the nitrogen (N-CH) would be the most downfield of the aliphatic signals, likely appearing as a multiplet around δ 3.9 ppm. The remaining six protons on the cyclobutyl ring would produce complex, overlapping multiplets in the upfield region (δ 1.6-2.4 ppm). chemicalbook.com
Methylsulfanyl Protons (δ ~2.4 ppm): The three protons of the methyl group attached to the sulfur atom are expected to appear as a sharp singlet, as they have no adjacent protons with which to couple.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Predicted Multiplicity |
| Aromatic C-H | 6.5 - 7.2 | Multiplet (m) |
| N-H | 3.6 - 4.5 | Broad Singlet (br s) |
| N-CH (cyclobutyl) | ~3.9 | Multiplet (m) |
| -CH₂- (cyclobutyl) | 1.6 - 2.4 | Multiplet (m) |
| S-CH₃ | ~2.4 | Singlet (s) |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to show 9 unique carbon signals, corresponding to the 11 carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent by approximation).
Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aromatic carbons. The carbon atom attached to the nitrogen (C-N) would be the most downfield among the aromatic carbons not bearing a substituent, influenced by the strong deshielding effect of the nitrogen. mdpi.com The carbon attached to the sulfur (C-S) would also be significantly shifted. The chemical shifts of the remaining four aromatic carbons (C-H) would be determined by their position relative to the two substituents. researchgate.net
Cyclobutyl Carbons (δ ~30-50 ppm): The methine carbon (N-CH) would be the most downfield of the aliphatic signals, appearing around δ 50 ppm. The other two chemically distinct methylene (B1212753) carbons of the cyclobutyl ring would appear further upfield.
Methylsulfanyl Carbon (δ ~15 ppm): The methyl carbon attached to the sulfur is expected to be the most upfield signal in the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted δ (ppm) |
| C-N (Aromatic) | ~148 |
| C-S (Aromatic) | ~139 |
| C-H (Aromatic) | 110 - 130 |
| N-CH (Cyclobutyl) | ~50 |
| -CH₂- (Cyclobutyl) | ~32, ~18 |
| S-CH₃ | ~15 |
To confirm these assignments and definitively establish the molecular structure, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations include those between the aromatic protons, confirming their relative positions on the ring. It would also show correlations between the N-H proton and the cyclobutyl methine proton, and intricate cross-peaks among all the protons within the cyclobutyl ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to unambiguously assign each carbon signal by linking it to its corresponding, previously assigned proton signal. For example, the singlet at δ ~2.4 ppm would correlate with the carbon signal at δ ~15 ppm, confirming the S-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:
A correlation from the S-CH₃ protons to the aromatic C-S carbon (C3).
Correlations from the cyclobutyl N-CH proton to the aromatic C-N carbon (C1) and adjacent aromatic C-H carbons (C2, C6).
Correlations from the aromatic protons to neighboring aromatic carbons, helping to finalize the substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to display several characteristic bands.
N-H Stretch: As a secondary aromatic amine, a single, sharp to medium absorption band is expected in the range of 3350-3450 cm⁻¹. libretexts.orgorgchemboulder.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclobutyl and methyl groups will appear as stronger bands just below 3000 cm⁻¹.
C=C Aromatic Ring Stretches: A series of medium to sharp bands between 1450 and 1610 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring. wikieducator.org
C-N Stretch: The stretching vibration for an aromatic C-N bond is typically found in the 1250-1340 cm⁻¹ region. orgchemboulder.comwikieducator.org
C-S Stretch: The C-S stretching vibration is often weak and can be difficult to assign definitively, but it generally appears in the 600-800 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane (OOP) C-H bending bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. For a 1,3-disubstituted ring, characteristic bands are expected.
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3350 - 3450 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H | Stretch | 2850 - 2980 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1610 | Medium-Strong |
| C-N | Stretch | 1250 - 1340 | Medium-Strong |
| C-S | Stretch | 600 - 800 | Weak |
| Aromatic C-H | OOP Bend | 690 - 900 | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound and offers insights into its structure through the analysis of fragmentation patterns.
For this compound (C₁₁H₁₅NS), the nominal molecular weight is 193 amu. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here. whitman.edu The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the molecular formula.
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) will undergo fragmentation. wikipedia.org The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure. Predicted fragmentation pathways include: miamioh.edulibretexts.org
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common pathway for amines. whitman.edu For the cyclobutyl group, this could involve the loss of an ethene molecule (M-28) via ring cleavage or the loss of a propyl radical (M-43).
Loss of Methyl Group: Cleavage of the S-CH₃ bond would result in a fragment with the loss of a methyl radical (M-15), leading to a prominent peak at m/z 178.
Loss of HCN: Aromatic amines like aniline are known to lose HCN (27 amu) from the ring structure after initial fragmentation, leading to a peak at [M-H-HCN] or m/z 65 for the base aniline structure. miamioh.edu
Cyclobutyl Fragmentation: The cyclobutyl ring itself can fragment, primarily through the loss of ethene (C₂H₄, 28 amu) to form a stable radical cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ).
Aniline itself shows two main absorption bands: a high-energy π → π* transition (the primary band) around 230 nm and a lower-energy transition (the secondary band) around 280 nm, which arises from excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). spcmc.ac.in
The presence of substituents on the aniline ring alters these absorption maxima. Both the amino group (-NHR) and the methylsulfanyl group (-SCH₃) are considered auxochromes, which contain non-bonding electrons that can interact with the π-system of the benzene ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. rsc.org Therefore, this compound is expected to have its λₘₐₓ values shifted to wavelengths longer than those of unsubstituted aniline.
Complementary Spectroscopic Techniques (e.g., FT-Raman)
FT-Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures the scattering of light due to changes in a molecule's polarizability.
For this compound, FT-Raman would be particularly useful for observing vibrations that are weak or inactive in the IR spectrum. Symmetrical vibrations and vibrations involving less polar bonds often produce strong Raman signals. nih.gov Key vibrations that might be more prominent in the Raman spectrum include:
Aromatic Ring Breathing Mode: This symmetric vibration of the entire benzene ring often gives a strong, sharp signal.
C-S Stretching: The carbon-sulfur bond is relatively non-polar, and its stretching vibration can be more easily observed in the Raman spectrum compared to the IR spectrum. researchgate.net
Symmetric C-H Stretches: Symmetric stretching modes of the methyl and cyclobutyl groups would also be Raman active.
By comparing the FT-Raman and FT-IR spectra, a more complete picture of the vibrational modes of the molecule can be obtained, further confirming the presence of specific functional groups and structural motifs. researchgate.net
Synthetic Utility and Role As a Building Block in Complex Molecular Architectures
A Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems
The aniline (B41778) scaffold is a cornerstone in the synthesis of a multitude of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. While direct evidence for the use of N-cyclobutyl-3-(methylsulfanyl)aniline in the synthesis of indoles and pyrazolo[1,5-a] nih.govtriazines is not extensively documented in publicly available research, the general reactivity of aniline derivatives suggests its potential as a valuable precursor in analogous synthetic strategies.
Indoles: The synthesis of indole (B1671886) rings, a core structure in many bioactive molecules, often involves the cyclization of substituted anilines. For instance, methods like the Fischer indole synthesis or palladium-catalyzed cyclizations of N-aryl imines utilize aniline derivatives as key starting materials. The presence of the electron-donating methylsulfanyl group and the sterically distinct cyclobutyl group on the aniline ring of this compound could influence the regioselectivity and efficiency of such cyclization reactions, potentially leading to novel indole derivatives.
Pyrazolo[1,5-a]triazines: The synthesis of fused heterocyclic systems like pyrazolo[1,5-a]triazines typically involves the condensation of a pyrazole (B372694) precursor with a three-carbon synthon or the annulation of a triazine ring onto a pyrazole scaffold. Aniline derivatives can be incorporated into the triazine ring. For example, pyrazolo[1,5-a]-1,3,5-triazine derivatives have been prepared from 4-(N-methyl-N-phenylamino)-2-methylsulfanylpyrazolo[1,5-a]-1,3,5-triazine. While a direct pathway from this compound is not explicitly described, its structural motifs could be integrated into precursors for such heterocyclic systems.
A Scaffold for the Generation of Highly Functionalized Derivatives
The this compound molecule serves as a versatile scaffold that can be readily modified to generate a library of highly functionalized derivatives. The reactive sites on the molecule, including the aromatic ring, the secondary amine, and the methylsulfanyl group, offer multiple handles for chemical transformations. This allows for the introduction of a wide array of functional groups, leading to compounds with diverse chemical and physical properties. The ability to create such derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials.
Applications in the Construction of Specific Organic Compound Classes
The utility of this compound extends to the construction of specific classes of organic compounds, although direct examples for polyhydroxytetrahydropyrimidines and sulfonimidamides are not prevalent in the literature. However, the general reactivity of anilines provides a basis for its potential application in these areas.
Polyhydroxytetrahydropyrimidines: The synthesis of these compounds often involves multi-component reactions where an amine is a key component. The specific stereochemistry and electronic properties of this compound could influence the outcome of such reactions, potentially leading to novel and biologically active polyhydroxylated pyrimidine (B1678525) structures.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted anilines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or unsustainable reagents. researchgate.net Future research into N-cyclobutyl-3-(methylsulfanyl)aniline will likely prioritize the development of green and efficient synthetic strategies.
One promising avenue is the adoption of biocatalysis. Chemoenzymatic methods, utilizing enzymes like nitroreductases, offer a sustainable alternative to conventional hydrogenation processes that often require precious-metal catalysts and high-pressure hydrogen gas. acs.org The immobilization of such enzymes allows for their reuse and simplifies downstream processing, making the synthesis more cost-effective and environmentally benign. nih.gov Another approach involves leveraging biobased starting materials. Companies are now successfully producing aniline (B41778) derivatives like anthranilic acid through industrial fermentation, avoiding fossil fuels by using non-food sugars from biomass. einpresswire.com This "petroleum-free" approach could be adapted for precursors to this compound, significantly decarbonizing the production pathway.
Furthermore, molecular editing strategies that enable precise nitrogen insertion into C-C bonds of aryl alkanes could provide highly efficient, catalyst-free routes to complex aniline derivatives. researchgate.net These methods operate under mild conditions and demonstrate high functional group tolerance, which would be advantageous for synthesizing structurally diverse analogues of this compound.
Table 1: Comparison of Synthetic Methodologies for Aniline Derivatives
| Methodology | Key Advantages | Potential for this compound |
|---|---|---|
| Traditional Hydrogenation | Well-established, high yields | Reliance on precious metals, harsh conditions |
| Chemoenzymatic Synthesis | Sustainable, mild conditions, high chemoselectivity acs.org | Greener route, potential for chiral derivatives |
| Bio-fermentation | Uses renewable feedstocks, lower energy einpresswire.com | Fundamentally sustainable, requires metabolic engineering |
| Molecular Editing | High precision, catalyst-free, mild conditions researchgate.net | Efficient synthesis of complex analogues |
Exploration of Undiscovered Reactivity Pathways and Transformations
The aniline moiety is known for its rich and diverse reactivity, primarily acting as a nucleophile and being highly susceptible to electrophilic aromatic substitution. libretexts.orgchemistrysteps.com The interplay between the N-cyclobutyl group and the meta-positioned methylsulfanyl group in this compound presents an intriguing landscape for exploring novel chemical transformations.
Future research will likely move beyond predictable reactions to uncover unique reactivity patterns. The electronic and steric influence of the substituents could be harnessed to control regioselectivity in C-H functionalization reactions, a powerful tool for late-stage modification of complex molecules. Arylamines are highly reactive towards electrophiles, and the activating, ortho/para-directing nature of the amino group is well-documented. libretexts.org Investigating how the combination of the N-cyclobutyl and methylsulfanyl groups modulates this reactivity could lead to new synthetic applications.
Moreover, understanding the metabolic pathways of such compounds is crucial, as anilines are known to sometimes form reactive metabolites. acs.org Exploring these biotransformations can not only inform toxicology but also inspire the development of novel biocatalytic reactions. The unique substitution pattern may lead to unexpected metabolic products, opening avenues for "biocatalysis-inspired" synthetic strategies.
Advanced Computational Studies for Targeted Property Prediction and Catalyst Design
Computational chemistry is an indispensable tool for accelerating chemical research. For a molecule like this compound, in silico studies can provide profound insights into its properties and reactivity, guiding experimental work and minimizing trial-and-error.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties. researchgate.net These methods can accurately forecast parameters like pKa, one-electron oxidation potentials, and the energies of frontier molecular orbitals (HOMO/LUMO), which are fundamental to understanding the compound's reactivity and stability. pnu.ac.irumn.edu Such computational predictions have shown strong correlations with experimental values for various aniline derivatives, making them a robust technique for estimating key chemical characteristics. pnu.ac.irresearchgate.net
Beyond property prediction, computational modeling is crucial for designing catalysts tailored for specific transformations. By simulating the interaction between this compound and a potential catalyst, researchers can optimize catalyst structure for enhanced activity and selectivity. This is particularly relevant for developing novel cross-coupling reactions or asymmetric syntheses, where precise control over the reaction pathway is essential. These theoretical studies can help elucidate reaction mechanisms and predict the most favorable conditions, saving significant laboratory time and resources.
Table 2: Predicted Properties of Aniline Derivatives via Computational Methods
| Property | Computational Method | Significance |
|---|---|---|
| Acidity Constant (pKa) | Ab initio, DFT (DPCM model) pnu.ac.ir | Predicts behavior in aqueous solutions |
| Oxidation Potential | Semiempirical MO, DFT umn.edu | Key descriptor for electron-transfer kinetics |
| Molecular Geometry | DFT, Hartree-Fock (HF) researchgate.net | Determines steric accessibility and reactivity |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for integration with these modern platforms.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are difficult to control in batch, such as nitrations or hydrogenations of nitroaromatics to form anilines. acs.orgresearchgate.net Continuous flow systems can incorporate multiple reaction and purification steps into a single, seamless operation. acs.org For instance, a multi-step synthesis could be designed where the starting material is passed through sequential reactor coils and columns containing immobilized catalysts or reagents, with in-line purification to deliver the final product without manual intervention. acs.org
The combination of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, opens the door to high-throughput screening and optimization. An automated system could systematically vary reaction conditions to rapidly identify the optimal synthetic route for this compound or to generate a library of derivatives for biological screening. This integration of robotics, real-time analytics, and continuous processing will be a defining feature of future research, enabling the rapid discovery and development of new chemical entities based on this versatile aniline scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclobutyl-3-(methylsulfanyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-(methylsulfanyl)aniline with cyclobutyl halides under basic conditions (e.g., K₂CO₃ in DMF). Temperature (80–100°C) and solvent polarity significantly influence yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (1:1.2 aniline:alkylating agent) can enhance efficiency .
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to identify cyclobutyl protons (δ ~2.5–3.5 ppm) and methylsulfanyl groups (δ ~2.1 ppm).
- X-ray crystallography : Employ SHELX software for structure refinement. Single-crystal diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths and angles, particularly the torsional strain in the cyclobutyl ring .
Q. What are the key chemical reactivity profiles of this compound under oxidative or acidic conditions?
- Methodological Answer : The methylsulfanyl group is susceptible to oxidation (e.g., with H₂O₂ or mCPBA) to form sulfoxide/sulfone derivatives. Under strong acids (e.g., H₂SO₄), the cyclobutyl ring may undergo ring-opening reactions. Monitor stability via UV-Vis spectroscopy (200–400 nm) and HPLC to track degradation products. Control experiments in inert atmospheres (N₂/Ar) are advised to isolate oxidation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR/X-ray data and computational models (e.g., DFT-optimized structures) may arise due to dynamic effects or crystal packing. Perform variable-temperature NMR to assess conformational flexibility. For crystallographic conflicts, use SHELXL’s TWIN/BASF commands to model twinning or disorder. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group consistency .
Q. What experimental designs are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or cytochrome P450 using fluorogenic substrates. IC₅₀ values can be derived from dose-response curves (0.1–100 μM).
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) with membrane preparations.
- Cellular assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in macrophage models. Include positive controls (e.g., indomethacin) and validate with siRNA knockdown of suspected targets .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., COX-2). Focus on the methylsulfanyl group’s role in hydrophobic pockets.
- QSAR models : Train on datasets of similar anilines (e.g., N-cyclopentyl analogs) with experimental IC₅₀ values. Descriptors like logP, polar surface area, and H-bond acceptors/donors are critical. Validate with leave-one-out cross-validation .
Q. What strategies mitigate instability issues during biological or catalytic applications of this compound?
- Methodological Answer :
- Stabilization via derivatization : Convert the amine to a urea or amide prodrug to enhance shelf life.
- Encapsulation : Use liposomal or cyclodextrin-based carriers to protect the compound from hydrolysis.
- Catalytic screening : Test under inert conditions (glovebox) with Pd/C or Ni catalysts to assess recyclability in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
